N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide
Description
N-(1,3-Benzothiazol-6-yl)-3-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core linked via an amide bond to a 3-nitrobenzoyl group. The benzothiazole moiety is a bicyclic structure containing sulfur and nitrogen atoms, while the nitro group at the meta position of the benzoyl moiety introduces strong electron-withdrawing effects.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-12-13(7-10)21-8-15-12/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATFDROCYZXJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The benzothiazole ring can be oxidized under certain conditions to form sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research has shown that benzothiazole derivatives, including this compound, exhibit promising pharmacological properties, making them potential candidates for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Nitro Group Positioning: The target compound’s nitro group at the 3-position on the benzoyl moiety contrasts with the 8-nitro substitution in ’s benzothiazine derivative.
- Amide Linkage: Unlike ’s N,O-bidentate directing group, the target’s amide group may serve as a hydrogen-bond acceptor/donor, influencing molecular interactions .
- Halogen Effects : ’s fluorinated benzothiazole highlights how halogen substituents (e.g., -F) increase lipophilicity and metabolic stability compared to nitro groups, which are bulkier and more polar .
Spectroscopic and Analytical Comparisons
Analysis :
- The target’s nitro group would likely exhibit characteristic IR stretches near 1520 and 1350 cm⁻¹, similar to ’s nitro-containing compound .
- Aromatic protons in the benzothiazole ring (target) may resonate upfield compared to ’s benzodithiazine derivatives (7.86–7.92 ppm) due to reduced electron withdrawal from the amide vs. SO₂ groups .
- The UV absorbance at 345 nm in ’s nitro compound suggests extended conjugation, a feature the target may share due to its nitrobenzamide structure .
Biological Activity
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, target interactions, and potential therapeutic applications.
Benzothiazole derivatives, including this compound, exhibit various mechanisms of action:
- Enzyme Inhibition : This compound may act as an inhibitor of several enzymes, impacting biochemical pathways such as the arachidonic acid pathway, which is involved in inflammation and pain responses.
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with bacterial cell wall synthesis and function .
- Antitumor Effects : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, this compound has demonstrated cytotoxic effects against A431 and A549 cancer cells .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antibacterial properties of various benzothiazole derivatives, including this compound. The compound showed moderate to potent activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of human lung cancer cells (A549) with an IC50 value indicating its potential as an anticancer agent. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway involving caspase activation .
- Neuroprotective Effects : Research has indicated that benzothiazole derivatives can protect neuronal cells from amyloid-beta-induced toxicity. This compound was shown to enhance cell viability in SH-SY5Y cells exposed to amyloid-beta peptides, suggesting its potential role in Alzheimer's disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
